3-[4-(2-Methylpropyl)phenoxy]propan-1-amine
Description
3-[4-(2-Methylpropyl)phenoxy]propan-1-amine is a secondary amine characterized by a phenoxy group substituted at the para position with a 2-methylpropyl (isobutyl) group and a propan-1-amine backbone.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-[4-(2-methylpropyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-11(2)10-12-4-6-13(7-5-12)15-9-3-8-14/h4-7,11H,3,8-10,14H2,1-2H3 |
InChI Key |
MWKQXZSDPPUGHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)OCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutylphenoxy)propan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-isobutylphenol with 3-chloropropan-1-amine. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isobutylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated phenoxy derivatives.
Scientific Research Applications
3-(4-Isobutylphenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Isobutylphenoxy)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the aryloxypropan-1-amine scaffold but differ in substituents, leading to variations in biological activity, physicochemical properties, and safety profiles.
Norfluoxetine (NorFLX)
- Structure: (S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.
- Key Differences : The trifluoromethyl (-CF₃) group at the para position replaces the 2-methylpropyl group.
- Activity: NorFLX is a metabolite of the antidepressant fluoxetine, with demonstrated serotonin reuptake inhibition.
- Physicochemical Properties : The -CF₃ group increases electron-withdrawing effects, altering binding affinity to serotonin transporters.
OX03393
- Structure: 3-(4-(Benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine.
- Key Differences : A benzo-thiazol ring replaces the 2-methylpropyl group, and the amine is dimethylated.
- Activity: Retains moderate potency in squalene synthase inhibition but shows reduced efficacy compared to non-dimethylated analogs. The dimethylamino group enhances solubility but may sterically hinder target interactions .
N-[[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl]propan-1-amine
- Structure : Features a 2-methylpropoxy group and methoxy substitution on the benzyl ring.
- This highlights the importance of substituent positioning; the methoxy group may contribute to reactive metabolite formation .
DMH3
- Structure: N,N-Dimethyl-3-[4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]propan-1-amine.
- Key Differences: Incorporates a quinoline-pyrazolopyrimidine hybrid substituent.
- Activity : Acts as a modulator of skeletal development by targeting BMP (bone morphogenetic protein) pathways. The extended aromatic system enables π-π stacking with protein targets, a feature absent in the simpler 2-methylpropyl analog .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Electron-Withdrawing vs.
- Aromatic vs. Aliphatic Substituents: Quinoline-pyrazolopyrimidine (DMH3) introduces multi-ring systems for specialized interactions, contrasting with the aliphatic 2-methylpropyl’s simpler hydrophobic effects .
Physicochemical Properties
| Compound | LogP (Predicted) | Solubility | Key Substituent Effect |
|---|---|---|---|
| 3-[4-(2-Methylpropyl)phenoxy]propan-1-amine | ~3.5 | Low aqueous | Hydrophobic 2-methylpropyl |
| NorFLX | ~4.2 | Moderate | -CF₃ enhances lipophilicity |
| OX03393 | ~2.8 | High | Dimethylamino improves solubility |
| DMH3 | ~5.1 | Very low | Extended aromatic system |
Research Findings and Implications
- Potency Trade-offs: OX03393’s dimethylamino group reduces squalene synthase inhibitory potency compared to non-alkylated analogs, suggesting that bulkier substituents may hinder target engagement .
- Therapeutic Potential: NorFLX’s success as an antidepressant metabolite underscores the scaffold’s versatility for CNS drug development, though substituent choice critically dictates efficacy and safety .
- Synthetic Flexibility : The propan-1-amine backbone allows modular substitution, enabling rapid exploration of analogs for diverse applications (e.g., enzyme inhibition, receptor modulation) .
Biological Activity
3-[4-(2-Methylpropyl)phenoxy]propan-1-amine, a compound with a distinctive chemical structure, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure includes a propan-1-amine backbone with a phenoxy group substituted by a 2-methylpropyl group, which may influence its interaction with biological targets.
Pharmacological Effects
Recent studies have highlighted various pharmacological effects of 3-[4-(2-Methylpropyl)phenoxy]propan-1-amine, particularly in the context of receptor modulation and potential therapeutic applications:
- Opioid Receptor Interaction : The compound has been investigated for its ability to interact with opioid receptors. In vitro studies using the [^35S]GTPγS binding assay demonstrated that it acts as an antagonist at the μ-opioid receptor (MOP), δ-opioid receptor (DOP), and κ-opioid receptor (KOP) .
- Neuroprotective Properties : Some research indicates that compounds structurally related to 3-[4-(2-Methylpropyl)phenoxy]propan-1-amine exhibit neuroprotective effects by modulating neuroinflammatory pathways and preventing neuronal apoptosis .
Toxicological Profile
An in silico investigation into the toxicological effects of related compounds revealed potential adverse effects, including:
- Reproductive Dysfunction : Compounds similar to 3-[4-(2-Methylpropyl)phenoxy]propan-1-amine have been linked to reproductive toxicity .
- Neurotoxicity : Evidence suggests that certain metabolites may disrupt neuroendocrine functions, leading to neurotoxic outcomes .
Case Studies
- In Vitro Binding Studies : A series of binding assays were conducted to evaluate the affinity of 3-[4-(2-Methylpropyl)phenoxy]propan-1-amine for various opioid receptors. The results indicated that while the compound did not display intrinsic activity at high concentrations, it effectively inhibited agonist-induced receptor activation, suggesting its role as a competitive antagonist .
- Metabolite Analysis : Investigations into the metabolic pathways of similar compounds revealed that O-glucuronidation and methylation are significant pathways that can enhance toxicity. These metabolites demonstrated higher binding affinities to cytochrome P450 enzymes, indicating potential interactions that could lead to adverse effects .
Data Tables
The following table summarizes key findings from recent studies on the biological activity of 3-[4-(2-Methylpropyl)phenoxy]propan-1-amine and related compounds:
| Study | Focus | Findings |
|---|---|---|
| In Vitro Binding Assay | Opioid Receptor Interaction | Antagonistic activity at MOP, DOP, KOP |
| Toxicological Assessment | Metabolite Toxicity | Induced neurotoxicity and reproductive dysfunction |
| Pharmacokinetic Analysis | Absorption & Distribution | High gastrointestinal absorption; potential blood-brain barrier penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
